2,3-Diethyl-3-methylindoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18781-60-7 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
2,3-diethyl-3-methyl-1,2-dihydroindole |
InChI |
InChI=1S/C13H19N/c1-4-12-13(3,5-2)10-8-6-7-9-11(10)14-12/h6-9,12,14H,4-5H2,1-3H3 |
InChI Key |
PVDGAQHHDJQNSW-UHFFFAOYSA-N |
SMILES |
CCC1C(C2=CC=CC=C2N1)(C)CC |
Canonical SMILES |
CCC1C(C2=CC=CC=C2N1)(C)CC |
Synonyms |
2,3-Diethyl-3-methylindoline |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Diethyl 3 Methylindoline and Analogous Indolines
Direct Construction Strategies for the Indoline (B122111) Ring System
The direct formation of the indoline ring system can be achieved through several intramolecular cyclization strategies, starting from appropriately substituted acyclic precursors. These methods offer a convergent approach to the target heterocyclic system.
Intramolecular Cyclization Pathways to 2,3-Disubstituted Indolines
A key strategy for the synthesis of 2,3-disubstituted indolines involves the intramolecular cyclization of β-arylethylamine substrates. This can be accomplished through various catalytic and non-catalytic methods.
Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles. dovepress.comnih.gov This method allows for the direct formation of a C-N bond via the activation of a C(sp²)-H bond on the aryl ring of a β-arylethylamine substrate. The use of a directing group, such as a picolinamide (B142947) (PA) group, can facilitate this transformation with high efficiency and regioselectivity. organic-chemistry.org The reaction typically proceeds via a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle.
The synthesis of carbazoles from N-Ts-2-arylanilines has been achieved via palladium-catalyzed intramolecular oxidative C-H amination using Oxone as the oxidant at room temperature. acs.org This approach highlights the potential for creating C-N bonds under mild conditions. While not directly applied to 2,3-diethyl-3-methylindoline, this methodology is, in principle, applicable to suitably substituted N-aryl-sec-alkylamine precursors.
A general representation of this approach is the cyclization of an N-protected β-arylethylamine. The choice of ligand and oxidant is crucial for the success of the reaction.
Table 1: Examples of Palladium-Catalyzed Intramolecular Amination for Indoline Synthesis
| Substrate | Catalyst/Ligand | Oxidant | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-(picolinoyl)-2-phenylethanamine | Pd(OAc)₂ | PhI(OAc)₂ | N-(picolinoyl)indoline | >80 | organic-chemistry.org |
| N-Ts-2-phenylaniline | Pd(OAc)₂ | Oxone | N-Ts-carbazole | High | acs.org |
To avoid potential toxicity and cost associated with transition metals, metal-free oxidative amination methods have been developed. These reactions often utilize hypervalent iodine reagents or other strong oxidants to promote the intramolecular C-N bond formation. researchgate.net For instance, the use of phenyliodine bis(trifluoroacetate) (PIFA) can mediate the oxidative cyclization of electron-rich substrates. researchgate.net
A metal-free, iodine-mediated oxidative intramolecular amination of anilines has been shown to produce indolines through the cleavage of unactivated C(sp³)-H and N-H bonds. organic-chemistry.org This method offers a practical route to functionalized indolines on a gram scale. organic-chemistry.org
Table 2: Examples of Metal-Free Oxidative Intramolecular Amination
| Substrate Type | Reagent | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Electron-rich α-arylhydrazones | Phenyliodine bis(trifluoroacetate) (PIFA) | N-amino-1H-indoles | Chemoselective, avoids pre-functionalization | researchgate.net |
Electrochemical synthesis is a green and sustainable alternative for C-H amination, as it uses electricity instead of chemical oxidants. researchgate.netfrontiersin.orgnih.gov Intramolecular electrochemical C(sp²)-H amination of 2-vinylanilines has been developed as a switchable method for the synthesis of both indolines and indoles. acs.orgorganic-chemistry.org The outcome of the reaction can be controlled by the choice of mediator and additives. acs.orgorganic-chemistry.org
In an iodine-mediated electrochemical system, the reaction proceeds through an ionic pathway. organic-chemistry.org The oxidation of iodide to iodine initiates the process, followed by nucleophilic attack and cyclization. organic-chemistry.org This method is notable for its mild conditions and the absence of metal catalysts. organic-chemistry.org
Table 3: Electrochemical Intramolecular C(sp²)-H Amination of 2-Vinylanilines
| Substrate | Mediator | Additive | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Vinylaniline | Me₄NI | NH₄PF₆ | Indoline | 96 | organic-chemistry.org |
Acid-catalyzed cyclization of suitable precursors, such as N-substituted 2-alkenylanilines, provides another direct route to the indoline core. mdpi.comclockss.org Brønsted acids like triflic acid (TfOH) have been shown to be effective catalysts for the intramolecular hydroamination of N-arylsulfonyl-2-allylanilines, yielding indolines in good yields. clockss.org The proposed mechanism involves protonation of the amino group, followed by intramolecular proton transfer to the double bond to form a stable carbocation, which then undergoes nucleophilic attack by the nitrogen atom. clockss.org
A novel route to indole (B1671886) derivatives from N-substituted 2-alkenylanilines involves an oxidation-intramolecular cyclization-elimination sequence, where the cyclization step can be promoted by acid. mdpi.com
Table 4: Acid-Catalyzed Cyclization for Indoline Synthesis
| Substrate | Acid Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-(p-tolylsulfonyl)-2-allylaniline | TfOH | 1-(p-tolylsulfonyl)-3-methylindoline | 85 | clockss.org |
Reductive Cyclization of Indole Precursors to Indolines
An alternative and widely used strategy for the synthesis of indolines is the reduction of a corresponding indole precursor. rsc.org For the synthesis of this compound, a hypothetical 2,3-diethyl-3-methyl-1H-indole could be a key intermediate. This indole could potentially be synthesized via a Fischer indole synthesis from phenylhydrazine (B124118) and 3-methyl-2-pentanone. wikipedia.orgbrieflands.comrsc.org
Once the indole precursor is obtained, it can be reduced to the corresponding indoline using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) in the presence of an acid, such as acetic acid or trifluoroacetic acid, is a common and effective reagent for this transformation. rsc.orggoogle.com.pgacs.org The reduction of 3-hydroxy-3H-indoles with NaBH₄ has been shown to stereospecifically yield indoline derivatives. rsc.org A switchable divergent synthesis of chiral indole derivatives has been reported where NaBH₄ acts as both a reductant and a promoter in the cyclization process to form fused indolines. rsc.org Other reducing systems, such as catalytic hydrogenation, can also be employed. google.com.pg
Table 5: Reduction of Indole Derivatives to Indolines
| Indole Substrate Type | Reducing Agent/Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| 3-Hydroxy-3H-indoles | NaBH₄ or LiAlH₄ | Indolines | Stereospecific reduction | rsc.org |
| 2,3-Disubstituted indoles | NaBH₄ | Fused indolines | NaBH₄ acts as promoter and reductant | rsc.org |
| Indolenines | NaBH₄ | Indolines | Reduction of C=N bond | researchgate.net |
Lanthanide-Promoted Hydroboration Reduction
A notable method for the synthesis of substituted indolines involves the lanthanide/B(C₆F₅)₃-promoted hydroboration reduction of indoles. organic-chemistry.orgorganic-chemistry.org This approach utilizes pinacolborane (HBpin) to effectively reduce the indole ring to an indoline. organic-chemistry.orgutuvolter.fi The reaction provides a streamlined route to a variety of nitrogen-containing heterocyclic compounds with yields ranging from moderate to excellent. organic-chemistry.orgnih.gov
The process is believed to proceed through the formation of indole-borane intermediates. utuvolter.fi The efficiency of the hydroboration reduction is enhanced by the lanthanide/B(C₆F₅)₃ system. organic-chemistry.org Mechanistic studies suggest that the reaction involves the hydroboration of these intermediates with both pinacolborane and an in situ-formed BH₃ species, which is then followed by a protodeborylation step. organic-chemistry.orgutuvolter.fi The practicality of this method is highlighted by its successful application in large-scale synthesis and its use in creating precursors for bioactive compounds. organic-chemistry.orgorganic-chemistry.org Optimal conditions often involve a catalyst system comprising Y[N(TMS)₂]₃, B(C₆F₅)₃, and an amine additive like p-trifluoromethylaniline (PTFMA) in a solvent such as toluene. organic-chemistry.org
| Parameter | Description | Reference |
| Reactants | Indoles, Pinacolborane (HBpin) | organic-chemistry.org |
| Promoter/Catalyst | Lanthanide complex (e.g., Y[N(TMS)₂]₃), Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | organic-chemistry.org |
| Additive | Amine additives (e.g., p-trifluoromethylaniline) can promote intermediate formation | organic-chemistry.orgutuvolter.fi |
| Key Intermediate | Indole-borane complex | utuvolter.fi |
| Outcome | Synthesis of substituted indolines in good yields | organic-chemistry.org |
Metal-Free Reductive N-Trifluoroethylation and N-Trifluoroacetylation
A versatile, metal-free method has been developed for the modification of the indoline nitrogen atom through either N-trifluoroethylation or N-trifluoroacetylation. organic-chemistry.orgresearchgate.net This process is distinguished by its switchable outcome, which is dependent on the loading of the reducing agent, trimethylamine (B31210) borane (B79455) (Me₃N-BH₃), and trifluoroacetic acid (TFA), which serves as the fluorine source. organic-chemistry.orgacs.orgnih.gov
For N-trifluoroethylation, the reaction is typically conducted with a higher equivalence of trimethylamine borane in a solvent like toluene, yielding N-trifluoroethylated indolines. organic-chemistry.org Conversely, by reducing the amount of the borane reducing agent and increasing the equivalence of TFA in a solvent such as acetonitrile, the reaction outcome switches to favor the formation of N-trifluoroacetylated indolines. organic-chemistry.org Preliminary studies indicate that indoline is a common intermediate in both transformations. researchgate.netnih.gov This catalyst-free approach is notable for its use of inexpensive and stable reagents and its tolerance for a wide array of functional groups. organic-chemistry.orgacs.org
| Transformation | Reducing Agent (Me₃N-BH₃) | Fluorine Source (TFA) | Typical Solvent | Product | Reference |
| N-Trifluoroethylation | 8.0 equivalents | 10.0 equivalents | Toluene | N-Trifluoroethylindoline | organic-chemistry.org |
| N-Trifluoroacetylation | 0.5 equivalents | 24.0 equivalents | Acetonitrile | N-Trifluoroacetylindoline | organic-chemistry.org |
Tandem Reactions and Multi-Component Approaches for Indoline Derivatives
Tandem and multi-component reactions offer an efficient means to construct complex molecular architectures like substituted indolines from simpler precursors in a single operation, minimizing waste and saving time.
Palladium-Catalyzed Tandem [4+1] Cycloaddition Reactions
A powerful strategy for synthesizing diverse and functionalized indolines is the palladium-catalyzed tandem [4+1] cycloaddition. organic-chemistry.orgorganic-chemistry.org This reaction typically involves the cycloaddition of 4-vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones with carbenes generated in situ from N-tosylhydrazones. organic-chemistry.orgresearchgate.net The method is characterized by its mild reaction conditions and the high diastereoselectivity of the resulting indoline products. organic-chemistry.orgresearchgate.net
The proposed mechanism begins with a palladium-catalyzed decarboxylation of the benzoxazinone (B8607429) starting material. organic-chemistry.org This step generates a zwitterionic allyl palladium intermediate, which then rearranges to form an aza-ortho-quinone methide (aza-o-QM). organic-chemistry.orgresearchgate.net This highly reactive intermediate is then trapped by a nucleophilic carbene, leading to the stereoselective formation of the cycloadduct. organic-chemistry.org The reaction tolerates a broad range of functional groups on the substrates. organic-chemistry.org Another variation involves the palladium(II)/Brønsted acid co-catalyzed annulation of (2-aminophenyl)methanols with sulfoxonium ylides. rsc.org
| Component 1 | Component 2 | Catalyst | Key Intermediate | Outcome | Reference |
| 4-Vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-one | N-Tosylhydrazone (Carbene Source) | Palladium complex (e.g., Pd(PPh₃)₄) | Aza-ortho-quinone methide | Highly functionalized, diastereoselective indolines | organic-chemistry.orgresearchgate.net |
| (2-Aminophenyl)methanol | Sulfoxonium ylide | Palladium(II) / Brønsted acid | Not specified | Substituted indolines | rsc.org |
One-Pot Synthesis with Defined Alkyne Sources
One-pot procedures utilizing alkynes as key building blocks provide a convergent and atom-economical route to substituted indolines and their precursors. researchgate.net One such method is the palladium-catalyzed reaction of 2-bromoanilides with terminal alkynes and aryl halides. acs.org This sequence involves a domino Sonogashira coupling, followed by amidopalladation and reductive elimination to furnish 2,3-disubstituted indoles, which can be subsequently reduced to indolines. acs.org The development of catalyst systems that are effective for unreactive aryl halides, such as 2-bromoanilides, has been crucial for the success of this methodology. acs.org
In a different approach, 2-alkynyl arylazides can serve as versatile precursors. rsc.org Through palladium catalysis, these substrates can undergo various transformations, such as reacting with sulfonic acid derivatives or undergoing insertion reactions with C-acylimines, to produce highly functionalized indolin-3-one derivatives in a single pot. rsc.org
| Starting Materials | Catalyst System | Key Processes | Product Type | Reference |
| 2-Bromoanilide, Terminal Alkyne, Aryl Halide | PdCl₂(PhCN)₂, X-Phos | Sonogashira coupling, Amidopalladation, Reductive elimination | 2,3-Disubstituted Indoles | acs.org |
| 2-Alkynyl Arylazide, Sulfonic Acid Derivative | Pd(II) | Cascade cyclization, Protodemetalation | C₂-Quaternary Indolin-3-ones | rsc.org |
Stereoselective Synthesis of this compound
Achieving stereocontrol in the synthesis of polysubstituted indolines, particularly those with chiral centers at the C2 and C3 positions like this compound, requires the use of asymmetric catalysis.
Asymmetric Catalysis in Indoline Synthesis
Asymmetric catalysis is the most effective approach for the enantioselective synthesis of chiral indolines. The direct asymmetric reduction of substituted indoles is a primary strategy for accessing these molecules.
One of the most successful methods is the asymmetric hydrogenation of 2-substituted and 2,3-disubstituted indoles. sci-hub.se This is often achieved using chiral transition-metal catalysts, such as those based on palladium, ruthenium, or iridium, in the presence of a Brønsted acid co-catalyst. sci-hub.serhhz.net The acid activates the indole substrate by protonating the C=C bond, forming a dearomatized iminium salt intermediate. This intermediate is then hydrogenated by the chiral catalyst, leading to the formation of the chiral indoline with high enantioselectivity. rhhz.net This approach has been successfully applied to the synthesis of both 2,3-disubstituted and 2,3,3-trisubstituted indolines. sci-hub.serhhz.net
Organocatalysis also provides a powerful route. For instance, the intramolecular Michael addition of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones, catalyzed by a primary amine derived from a cinchona alkaloid, can produce cis- or trans-2,3-disubstituted indolines with excellent enantioselectivities (up to 99% ee). rsc.org
Furthermore, the asymmetric dearomative borylation or silylation of 3-substituted indoles using copper(I) catalysis represents an advanced method for creating highly functionalized 2,3,3-trisubstituted chiral indolines with excellent yield, diastereo- and enantioselectivity. rhhz.net These strategies provide a foundational toolkit for the potential stereoselective synthesis of complex targets like this compound.
| Asymmetric Method | Catalyst Type | Substrate Type | Key Feature | Product | Reference |
| Asymmetric Hydrogenation | Chiral Pd, Ru, or Ir complexes + Brønsted Acid | 2,3-Disubstituted Indoles | Activation via iminium salt formation | Chiral 2,3-disubstituted indolines | rhhz.net |
| Asymmetric Hydrogenation | Chiral Ru complexes | Achiral 3,3-disubstituted 3H-indoles | Hydrogenation of C=N bond | Chiral 2,3,3-trisubstituted indolines | sci-hub.se |
| Organocatalytic Michael Addition | Chiral primary amine (from cinchona alkaloid) | (E)-3-(2-(2-oxopropylamino)aryl)acrylates | Intramolecular cyclization | Chiral cis- or trans-2,3-disubstituted indolines | rsc.org |
| Asymmetric Dearomative Borylation | Chiral Copper(I) complex | 3-Substituted Indoles | Borylative dearomatization | Chiral 2,3,3-trisubstituted indolines | rhhz.net |
Chiral Ligand Design and Application
The use of transition metals paired with chiral ligands is a cornerstone of asymmetric synthesis. In the context of producing chiral indolines, catalytic hydrogenation of substituted indole precursors is a primary strategy. rsc.org
One of the most powerful methods involves the asymmetric hydrogenation of substituted indoles, catalyzed by complexes of metals like palladium, rhodium, ruthenium, and iridium with chiral ligands. rsc.org For instance, palladium(II) complexes featuring C2-symmetric chiral diphosphine ligands, such as BINAP derivatives, have been successfully used for the highly enantioselective hydrogenation of unprotected 2-substituted and 2,3-disubstituted indoles. sci-hub.ru A notable development is a tandem reaction sequence involving a Brønsted acid-promoted Friedel-Crafts reaction followed by a Pd-catalyzed asymmetric hydrogenation, which efficiently produces cis-2,3-disubstituted indolines with high yields and enantioselectivity (up to 98% ee). sci-hub.ru
Copper-hydride (CuH) catalysis has also emerged as a mild and highly effective method. Buchwald and coworkers developed a highly diastereo- and enantioselective synthesis of cis-2,3-disubstituted indolines from 2-alkenylimine precursors. rsc.orgnih.gov This approach is valued for its mild conditions and remarkable tolerance for a wide array of functional groups, including various heterocycles. nih.govmit.edu The catalytic cycle is proposed to involve the insertion of an olefin into a chiral ligand-copper hydride species, followed by an intramolecular cyclization with a tethered imine. nih.govmit.edu
The table below summarizes key findings in chiral ligand-mediated synthesis of analogous indolines.
| Catalyst System | Substrate Type | Product Configuration | Yield | Enantiomeric Excess (ee) | Ref |
| Pd(OCOCF₃)₂ / (R)-BINAP derivative | 2-Substituted Indoles + Aldehydes | cis-2,3-disubstituted | Good to Excellent | Up to 98% | sci-hub.ru |
| Cu(OAc)₂ / Chiral Ligand / Hydrosilane | 2-Alkenylimines | cis-2,3-disubstituted | High | High | rsc.orgnih.govmit.edu |
| Pd-Catalyst / Chiral N-heterocyclic carbene | N-aryl, N-branched alkyl carbamates | Enantioenriched 2,3-disubstituted | N/A | N/A | rsc.org |
This table presents data for the synthesis of analogous 2,3-disubstituted indolines.
Organocatalytic Approaches to Chiral Indolines
Organocatalysis, which avoids the use of metals, has become an increasingly important strategy in asymmetric synthesis. rsc.org For the construction of chiral 2,3-disubstituted indolines, intramolecular cyclizations have been a particularly fruitful area of research.
One successful approach involves an organocatalytic intramolecular Michael addition. rsc.org In a study, primary amines derived from cinchona alkaloids were used to catalyze the cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones. This method yielded cis-2,3-disubstituted indolines with high yields and excellent enantioselectivities (up to 99% ee), although with moderate diastereoselectivity. rsc.orgresearchgate.net The same catalytic system applied to substrates with an alkyl group on the enone component afforded trans-2,3-disubstituted indolines with high diastereo- and enantioselectivity (up to 20:1 dr and 99% ee). rsc.org
Chiral phosphoric acids (CPAs) have also proven to be powerful organocatalysts for this purpose. acs.org A highly enantio- and regioselective (3+2) formal cycloaddition of β-substituted enecarbamates with quinone diimides, catalyzed by a BINOL-derived phosphoric acid, produces a wide variety of 2,3-disubstituted 2-aminoindolines. researchgate.net These reactions generally proceed in high yields with excellent enantioselectivities. researchgate.net
| Catalyst | Reaction Type | Product Configuration | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Ref |
| Cinchona Alkaloid-derived Primary Amine | Intramolecular Michael Addition | cis-2,3-disubstituted | up to 2.7:1 | up to 99% | rsc.org |
| Cinchona Alkaloid-derived Primary Amine | Intramolecular Michael Addition | trans-2,3-disubstituted | up to 20:1 | up to 99% | rsc.org |
| Chiral Phosphoric Acid (CPA) | (3+2) Cycloaddition | 2,3-disubstituted 2-aminoindolines | Moderate to Complete | up to 99% | acs.orgresearchgate.net |
This table presents data for the synthesis of analogous 2,3-disubstituted indolines.
Chiral Auxiliary-Mediated Approaches for Enantioselective Control
The use of a chiral auxiliary, a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, is a classic and reliable strategy in asymmetric synthesis.
A notable example is the use of (-)-sparteine, a naturally occurring diamine, to mediate the synthesis of trans-2,3-disubstituted indolines. nih.gov This strategy involves the (-)-sparteine-mediated electrophilic substitution of a 2-benzyl N-pivaloylaniline with an aldehyde, followed by an intramolecular nucleophilic substitution. This two-step protocol yields highly enantioenriched indolines with an enantiomeric ratio of up to 98:2. nih.gov Another approach uses a phase transfer-catalyzed Michael addition of a glycine (B1666218) Schiff base to an acceptor, followed by a free radical-mediated aryl amination to construct highly functionalized indolines. nih.gov
Atom-Economy and Green Chemistry Considerations in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally benign. This includes maximizing atom economy, minimizing waste, and using sustainable reagents and conditions.
Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are inherently more atom-economical and efficient. A one-pot process for synthesizing chiral 2,3-disubstituted indolines from simple amino ketones and aldehydes has been developed. This cascade involves five Brønsted acid-promoted steps and two palladium-catalyzed hydrogenation steps, demonstrating a highly convergent and efficient strategy.
Development of Solvent-Free and Catalyst-Free Protocols
Eliminating solvents, particularly volatile organic compounds, is a key goal of green chemistry. Reactions can be performed under solvent-free conditions, often with microwave irradiation or mechanical grinding to provide the necessary energy. researchgate.net
Visible-light photoredox catalysis offers a sustainable alternative to traditional methods that often require harsh conditions or toxic reagents. rsc.org A tin-free method for synthesizing substituted indolines has been developed that uses visible light to promote a tandem radical cyclization. rsc.orgrsc.org This approach avoids the use of stoichiometric and toxic tributyltinhydride. Furthermore, a transition-metal-free protocol for the intramolecular reductive cyclization of N-allyl-2-haloanilines has been achieved using visible light in the presence of tris(trimethylsilyl)silane, which acts as both a radical initiator and a hydrogen atom donor. rsc.org
Utilization of Sustainable and Recyclable Catalytic Systems
The development of catalysts that can be easily recovered and reused is crucial for both economic and environmental sustainability. Photocatalysis using low loadings of an iridium catalyst is one such example, offering a mild and robust pathway to 2,3-disubstituted indolines. rsc.orgrsc.org The use of visible light as an energy source is considered a green and sustainable approach. rsc.orgrsc.org Electrocatalysis, which uses electricity to drive reactions, is another sustainable strategy that can avoid the need for chemical oxidants, as demonstrated in the synthesis of functionalized indolines. researchgate.net
Post-Cyclization Functionalization and Derivatization Strategies
Once the core indoline structure is assembled, further functionalization can introduce additional complexity and provide access to a wider range of derivatives.
A powerful strategy involves a benzylic bromination of a pre-formed substituted indole followed by cyclization and further reactions. For example, 2,3-diethyl-1-(phenylsulfonyl)indole can be treated with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to achieve bromination at the methyl groups of the ethyl substituents. mdpi.com The resulting dibromoindole is a versatile intermediate that can be converted into more complex heterocyclic systems, such as 1,2,3,4-tetrahydropyrrolo[3,4-b]indoles. mdpi.com
Another approach is the direct functionalization of the indoline core. For instance, 2,3-diphenyl-5-bromo-1-H-indole can undergo Vilsmeier-Haack formylation to introduce a formyl group at the 6-position. scispace.com This aldehyde can then be used as a handle for further transformations, such as condensation reactions with active methylene (B1212753) compounds like diethyl malonate to form new C-C bonds and extend the molecular framework. scispace.com These post-cyclization modifications are essential for creating libraries of diverse compounds for biological screening and other applications.
Alkylation and Acylation of the Indoline Core
The introduction of alkyl and acyl groups onto the indoline nucleus is a fundamental strategy for the synthesis of compounds like this compound. These methods can involve direct functionalization of the indoline nitrogen or carbon atoms, or the construction of the ring from appropriately substituted precursors.
Direct N-alkylation of indolines is a common transformation. Iron-catalyzed N-alkylation of indolines using alcohols as alkylating agents has been reported. nih.gov For instance, various substituted indolines can be N-alkylated with benzyl (B1604629) alcohol and other alcohols in the presence of an iron complex, although this is often followed by oxidation to the corresponding indole. nih.gov For the synthesis of C-substituted indolines, methods often start from indole precursors. The direct C3-alkylation of indoles can be achieved using various catalytic systems. For example, B(C₆F₅)₃ has been used to catalyze the transfer of secondary alkyl groups from amines to the C3 position of indoles. researchgate.netacs.org This method is effective for a range of substituted indoles and amine donors. acs.org
The synthesis of 2,3-disubstituted indolines often employs the reduction of correspondingly substituted indoles. The synthesis of 2,3-diethyl-1-(phenylsulfonyl)indole has been achieved through a sequence involving C2-ethylation of 1-(phenylsulfonyl)indole (B187392) via lithiation and reaction with iodoethane, followed by a Friedel-Crafts acylation at C3 and subsequent reduction of the acetyl group to an ethyl group. mdpi.com The reduction of such a 2,3-diethylindole derivative would yield the corresponding 2,3-diethylindoline.
Asymmetric synthesis to control the stereochemistry at the C2 and C3 positions is a significant area of research. Chiral phosphoric acids have been utilized as catalysts in the enantioselective construction of 2,3-disubstituted indolines through formal (3+2) cycloaddition reactions. acs.org Similarly, asymmetric synthesis of trans-2,3-disubstituted indolines has been developed through a two-step process involving electrophilic substitution and subsequent intramolecular nucleophilic substitution. nih.gov
Acylation of the indoline core, particularly N-acylation, is a well-established reaction. It can also be used for the kinetic resolution of racemic indolines. A non-enzymatic acylation catalyst has been shown to resolve a variety of 2-substituted and 2,3-disubstituted indolines with good selectivity. nih.govresearchgate.net This method provides access to enantioenriched indolines which are valuable chiral building blocks. nih.gov
Table 1: Selected Methods for Alkylation and Acylation of Indoline and Indole Cores
| Method | Reactants/Catalysts | Product Type | Reference |
| N-Alkylation | Indolines, Alcohols, Iron catalyst | N-Alkyl Indolines | nih.gov |
| C3-Alkylation | Indoles, Amines, B(C₆F₅)₃ catalyst | C3-Alkyl Indoles | researchgate.netacs.org |
| C2/C3-Alkylation | 1-(Phenylsulfonyl)indole, sec-BuLi, Iodoethane, Acetic anhydride, AlCl₃, NaBH₄/CF₃CO₂H | 2,3-Diethyl-1-(phenylsulfonyl)indole | mdpi.com |
| Asymmetric Cycloaddition | Quinone diimides, Enecarbamates, Chiral Phosphoric Acid catalyst | 2,3-Disubstituted 2-Aminoindolines | acs.org |
| Kinetic Resolution by Acylation | Racemic Indolines, Acylating Agent, Chiral Catalyst | Enantioenriched N-Acyl Indolines and unreacted Indoline | nih.gov |
Functional Group Transformations on the Ethyl and Methyl Substituents
Once the alkyl substituents are in place on the indoline ring, further modifications can be carried out to introduce additional functionality. These transformations rely on the reactivity of the alkyl groups.
A key reaction for functionalizing alkyl side chains is free-radical halogenation. For example, the ethyl groups on a 2,3-diethylindole derivative have been functionalized through bromination. The reaction of 2,3-diethyl-1-(phenylsulfonyl)indole with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide leads to the formation of 2,3-bis(1-bromoethyl)-1-(phenylsulfonyl)indole. mdpi.com This introduces a reactive handle on the ethyl groups, allowing for subsequent nucleophilic substitution reactions.
Oxidation of the alkyl substituents is another important transformation. The autoxidation of 2,3-dialkylindoles can lead to various products depending on the substituents. For instance, the autoxidation of 2-ethyl-3-methylindole results in the formation of 2-acetyl-3-methylindole via an isolable 3-hydroperoxyindolenine intermediate. cdnsciencepub.com This demonstrates that the ethyl group at the C2 position can be selectively oxidized to an acetyl group under specific conditions.
The resulting carbonyl group from such an oxidation can then serve as a point for further synthetic elaborations, such as reduction to a hydroxyl group, conversion to an amine via reductive amination, or reaction with organometallic reagents to form new carbon-carbon bonds.
Table 2: Examples of Functional Group Transformations on Alkyl-Substituted Indoles
| Starting Material | Reagents/Conditions | Product | Transformation | Reference |
| 2,3-Diethyl-1-(phenylsulfonyl)indole | N-Bromosuccinimide, Benzoyl Peroxide | 2,3-Bis(1-bromoethyl)-1-(phenylsulfonyl)indole | Bromination of ethyl groups | mdpi.com |
| 2-Ethyl-3-methylindole | Autoxidation (O₂) | 2-Acetyl-3-methylindole | Oxidation of C2-ethyl to acetyl | cdnsciencepub.com |
Chemical Reactivity and Mechanistic Transformations of 2,3 Diethyl 3 Methylindoline
Reactivity of the Benzene (B151609) Moiety in the Indoline (B122111) System
The nitrogen atom of the indoline ring, being an aniline-like nitrogen, is a powerful activating group and an ortho, para-director. Therefore, electrophilic attack is anticipated to occur preferentially at the positions ortho and para to the nitrogen atom, which correspond to the C7 and C5 positions of the indoline nucleus, respectively. The lone pair of electrons on the nitrogen atom can effectively stabilize the arenium ion intermediates formed during the substitution at these positions through resonance.
However, the presence of an N-acyl or N-sulfonyl group can significantly alter this pattern. If the nitrogen is part of an amide or sulfonamide, its electron-donating ability is diminished, and it can direct electrophiles to the C6 position, which is meta to the deactivating acylamino group.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzene Ring of 2,3-Diethyl-3-methylindoline
| Electrophilic Reagent | Predicted Major Product(s) | Rationale |
| Nitrating Mixture (HNO₃/H₂SO₄) | 5-Nitro- and 7-nitro-2,3-diethyl-3-methylindoline | The amino group is a strong ortho, para-director. |
| Bromine (Br₂) in a non-polar solvent | 5-Bromo- and 7-bromo-2,3-diethyl-3-methylindoline | Halogenation is a typical electrophilic aromatic substitution. |
| Acyl Chloride/Lewis Acid (e.g., AlCl₃) | 5-Acyl- and 7-acyl-2,3-diethyl-3-methylindoline | Friedel-Crafts acylation will favor the activated positions. |
| N-Acyl-2,3-diethyl-3-methylindoline with Nitrating Mixture | 6-Nitro-N-acyl-2,3-diethyl-3-methylindoline | The N-acyl group is a meta-director. semanticscholar.org |
The ethyl and methyl groups on the pyrroline (B1223166) ring of this compound primarily exert their influence through steric hindrance. The bulky substituents at the C2 and C3 positions can sterically shield the C7 position of the benzenoid ring. This steric hindrance can lead to a preference for electrophilic attack at the more accessible C5 position.
Transformations Involving the Nitrogen Heteroatom
The nitrogen atom in this compound is a secondary amine and thus exhibits characteristic nucleophilicity and basicity, allowing for a range of transformations.
The nitrogen atom of this compound can be readily alkylated and acylated. nih.gov These reactions typically proceed via a nucleophilic substitution mechanism where the nitrogen lone pair attacks the electrophilic carbon of an alkyl halide or an acyl halide/anhydride.
The presence of three alkyl substituents on the adjacent C2 and C3 atoms introduces significant steric hindrance around the nitrogen atom. This steric crowding can decrease the rate of N-alkylation and N-acylation compared to less substituted indolines. The use of more reactive alkylating or acylating agents, or harsher reaction conditions, might be necessary to achieve high conversions.
Table 2: Representative N-Alkylation and N-Acylation Reactions of Substituted Indolines
| Reagent | Product Type | General Observations |
| Methyl Iodide (CH₃I) | N-Methylindoline | A standard alkylating agent for amines. |
| Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | N-Benzylindoline | Another common alkylating agent. |
| Acetic Anhydride ((CH₃CO)₂O) | N-Acetylindoline | A common and efficient acylation. |
| Benzoyl Chloride (C₆H₅COCl) | N-Benzoylindoline | Acylation with an aromatic acyl halide. |
The N-H proton of this compound can be abstracted by strong bases, such as organolithium reagents (e.g., n-butyllithium) or sodium hydride, to form an N-metallated indoline. bhu.ac.in This N-anion is a potent nucleophile and can react with a variety of electrophiles.
The regioselectivity of the subsequent reaction with electrophiles (N- vs. C-alkylation) can be influenced by the nature of the counter-ion, the electrophile, and the solvent. Generally, reactions with hard electrophiles in polar solvents tend to favor N-substitution. The steric bulk around the nitrogen in this compound would further promote reaction at the nitrogen atom. Directed ortho-metalation can also be achieved using specific directing groups on the nitrogen, leading to functionalization at the C7 position. orgsyn.org
Chemical Behavior of the Substituted Pyrroline Ring
The pyrroline ring in this compound is a saturated heterocyclic system. Its reactivity is largely centered around the C-H bonds and the potential for elimination reactions under specific conditions. Due to the presence of two ethyl groups and a methyl group, the pyrroline ring is sterically congested. This steric hindrance can influence the approach of reagents and the stability of potential intermediates.
Reactions involving the cleavage of C-H bonds on the pyrroline ring would likely require radical conditions or activation by adjacent functional groups. Dehydrogenation of the pyrroline ring to form the corresponding indole (B1671886) is a possible transformation, although the presence of a quaternary C3 carbon would prevent the formation of a simple indole and might lead to rearrangement products. The high degree of substitution on the pyrroline ring makes it relatively stable towards ring-opening reactions under standard conditions.
Oxidation Reactions Leading to Indole Derivatives or Oxidized Products
The oxidation of 2,3-disubstituted indolines and their indole precursors is a well-studied area, often yielding a variety of oxidized products depending on the reaction conditions and the nature of the substituents. While direct studies on this compound are not extensively documented, the behavior of analogous 2,3-dialkylindoles provides significant insight.
The oxidation of 2,3-disubstituted indoles can lead to the formation of 2-acyl-3-alkylindole derivatives. For instance, the exposure of 2,3-diethylindole to air results in the formation of 2-acetyl-3-ethylindole. researchgate.net This transformation is believed to proceed through a 2,3-diethyl-3-hydroperoxyindolenine intermediate, which then rearranges to the final product under various conditions. researchgate.netcdnsciencepub.com Similarly, 2-ethyl-3-methylindole undergoes oxidation to form 2-acetyl-3-methylindole, also via a stable 3-hydroperoxyindolenine intermediate. cdnsciencepub.comcdnsciencepub.com This contrasts with the autoxidation of 2,3-dimethylindole (B146702), which primarily leads to an oxidized dimer. cdnsciencepub.comcdnsciencepub.com
Catalytic oxidation offers another route to oxidized products. Copper nitride nanocubes (Cu3N NC) have been used as a catalyst for the green oxidation of various 2,3-disubstituted indoles using molecular oxygen. osaka-u.ac.jp This method has been successfully applied to convert compounds like 3-ethyl-2-methyl-1H-indole into their corresponding Witkop cleavage products. osaka-u.ac.jp Furthermore, a manganese-containing artificial mini-enzyme has demonstrated high selectivity in oxidizing indole at its C3 position, leading to 3-oxindole derivatives. acs.org These catalytic systems highlight the potential pathways for the controlled oxidation of the indoline core.
Table 1: Oxidation Products of Selected 2,3-Dialkylindoles
| Starting Compound | Oxidizing Condition | Major Product(s) | Reference |
|---|---|---|---|
| 2,3-Diethylindole | Air exposure | 2-Acetyl-3-ethylindole | researchgate.net |
| 2-Ethyl-3-methylindole | Air exposure | 2-Acetyl-3-methylindole | cdnsciencepub.comcdnsciencepub.com |
| 2,3-Dimethylindole | Air exposure | Oxidized dimer | cdnsciencepub.com |
Investigations into Ring-Opening and Rearrangement Pathways
The indoline and indole skeletons can undergo ring-opening and rearrangement reactions under specific conditions. For N-arylindoles, a reductive rearrangement can be triggered by reagents like triethylsilane and potassium tert-butoxide, leading to the formation of 9,10-dihydroacridines. rsc.orgresearchgate.net This transformation is proposed to proceed through the formation of an indole radical anion, followed by cleavage of the C2–N bond and subsequent cyclization. rsc.org The reaction tolerates alkyl substituents at the 2- and 3-positions of the indole ring. researchgate.net
In a different type of transformation, donor-acceptor cyclopropanes can react with indoline-2-thiones in the presence of a catalyst like Sn(OTf)₂. This leads to a (3+2) cycloaddition followed by a sulfur rearrangement to yield functionalized 3-indolyl-4,5-dihydrothiophenes. acs.org The presence of bulky substituents at the C3 position of the indoline-2-thione, such as a benzyl group, can hinder the initial cycloaddition, resulting in a ring-opening product instead. acs.org This suggests that the steric bulk of the substituents at C3, like the ethyl and methyl groups in this compound, would play a crucial role in such rearrangement reactions.
Reactivity at the C2 and C3 Positions of the Pyrroline Ring
The reactivity of the pyrroline ring in indoline derivatives is centered around the C2 and C3 positions. In the parent indole molecule, the C3 position is the preferred site for electrophilic substitution due to the stability of the resulting cation intermediate. bhu.ac.in However, when the C3 position is substituted, as in this compound, electrophilic attack can be directed to the C2 position.
The selective oxidation of C2-alkyl-substituted indoles to 3-oxindoles and the C-H oxygenation or amination at the C2 position of C2,C3-dialkyl-substituted indoles have been reported under mild conditions using acyl nitroso reagents catalyzed by copper. nih.gov The reaction's outcome is highly dependent on the substitution pattern. For the reaction to proceed, both the indole nitrogen and the C2 position should typically be alkylated. nih.gov For instance, placing an ethyl group at the C2 position was tolerated, yielding the corresponding oxidized product. nih.gov
Furthermore, the formation of a 2,3-epoxy-3-methylindoline (B1258221) intermediate has been proposed in the metabolic activation of 3-methylindole. acs.org This epoxide is highly reactive and can be opened, leading to products like 3-methyloxindole (B30408) via a hydride shift from C2 to C3. acs.org This highlights the potential for epoxidation across the C2-C3 bond as a key reactive pathway. The coordination chemistry of indolides with aluminum alkyls also shows the involvement of the C2 and C3 positions. acs.org
Stability and Degradation Pathways Under Various Chemical Conditions
The stability of this compound is influenced by its susceptibility to oxidation and photochemical transformations.
Autoxidation Processes of Alkylindolines
Alkylindolines and their corresponding indoles are known to be prone to autoxidation, a process of spontaneous oxidation by atmospheric oxygen. The autoxidation of 2,3-dialkylindoles typically begins with the formation of a 3-hydroperoxyindolenine intermediate. cdnsciencepub.com The fate of this intermediate depends on the substituents at the C2 and C3 positions.
Studies on 2-ethyl-3-methylindole, a close analog of the parent indole of this compound, show that it readily undergoes autoxidation to form a relatively stable 3-hydroperoxyindolenine. cdnsciencepub.comcdnsciencepub.com This intermediate can then be converted to 2-acetyl-3-methylindole. cdnsciencepub.comcdnsciencepub.com This behavior is similar to that of 2,3-diethylindole. cdnsciencepub.com The presence of a phenolic hydroxyl group on a phenyl substituent at C2 can significantly accelerate autoxidation. rsc.org The general mechanism is believed to start with the conversion of the indole to the 3-hydroperoxyindolenine, which then serves as a precursor to other oxidized products. cdnsciencepub.com
Table 2: Autoxidation Behavior of Structurally Related Indoles
| Compound | Key Intermediate | Final Product(s) | Observations | Reference |
|---|---|---|---|---|
| 2-Ethyl-3-methylindole | 3-Hydroperoxyindolenine | 2-Acetyl-3-methylindole | The hydroperoxide is an isolable intermediate. | cdnsciencepub.comcdnsciencepub.com |
| 2,3-Diethylindole | 2,3-Diethyl-3-hydroperoxyindolenine | 2-Acetyl-3-ethylindole | The hydroperoxide is implicated as an intermediate. | researchgate.netcdnsciencepub.com |
Photochemical Stability and Transformations
The photochemical behavior of indoline derivatives is linked to the photophysics of the indole chromophore. The indole ring system is known to have low fluorescence quantum yields, indicating the presence of efficient nonradiative decay channels that quench the excited state. core.ac.uk This inherent "photostability" helps prevent undesirable photochemical reactions. core.ac.uk
Upon UV excitation, the indole ring can transition to an excited state. Dissociation can occur from this state, or more commonly, the molecule can return to the ground electronic state via internal conversion. core.ac.uk For larger chromophores like tryptophan, internal conversion to the ground state becomes the dominant process, effectively quenching dissociation from the excited state. core.ac.uk
Studies on photochromic copolymers containing 3-indolylfulgides have shown good thermal and photochemical stability. nih.gov These complex molecules, which contain an indole moiety, can undergo reversible light-induced transformations. The copolymer films showed minimal degradation after weeks at room temperature and had a low degradation rate when subjected to repeated ring-closing and ring-opening cycles. nih.gov While specific data on this compound is not available, the general principles of indole photochemistry suggest that it would possess a degree of photostability, with internal conversion being a likely deactivation pathway for the excited state. However, the potential for photochemical reactions, especially in the presence of photosensitizers or reactive species, cannot be entirely ruled out. researchgate.net
Advanced Spectroscopic and Structural Characterization of 2,3 Diethyl 3 Methylindoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2,3-Diethyl-3-methylindoline, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment.
Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons and their neighboring environments. Chemical shifts are influenced by the electronic environment of the protons, while coupling constants (J-values) reveal the connectivity between adjacent, non-equivalent protons. nih.govlibretexts.org
Expected ¹H NMR signals would include those for the aromatic protons on the benzene (B151609) ring of the indoline (B122111) core, the protons of the two ethyl groups at positions 2 and 3, the methyl group at position 3, and the proton attached to the nitrogen atom (N-H). The diastereotopic nature of the methylene (B1212753) protons in the ethyl groups would likely result in complex splitting patterns.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic-H | 6.5 - 7.5 | m | |
| N-H | 3.5 - 4.5 | br s | |
| C2-CH (ethyl) | 3.0 - 3.5 | m | |
| C2-CH₂ (ethyl) | 1.5 - 2.0 | m | |
| C2-CH₃ (ethyl) | 0.8 - 1.2 | t | ~7 |
| C3-CH₂ (ethyl) | 1.6 - 2.1 | m | |
| C3-CH₃ (ethyl) | 0.9 - 1.3 | t | ~7 |
| C3-CH₃ (methyl) | 1.2 - 1.5 | s |
Note: These are predicted values and would require experimental verification. Data is based on general chemical shift ranges for similar functional groups. pitt.edusigmaaldrich.com
Carbon (¹³C) NMR Analysis for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. chemguide.co.uklibretexts.org Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For instance, the aromatic carbons would appear in the downfield region (110-150 ppm), while the aliphatic carbons of the ethyl and methyl groups would be found in the upfield region (10-40 ppm). chemguide.co.ukmdpi.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (quaternary) | 140 - 155 |
| Aromatic C-H | 110 - 130 |
| C2 (CH) | 60 - 70 |
| C3 (C) | 45 - 55 |
| C2-CH₂ (ethyl) | 25 - 35 |
| C2-CH₃ (ethyl) | 10 - 15 |
| C3-CH₂ (ethyl) | 20 - 30 |
| C3-CH₃ (ethyl) | 8 - 14 |
| C3-CH₃ (methyl) | 20 - 30 |
Note: These are predicted values based on typical ranges for substituted indolines and require experimental confirmation. libretexts.org
Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments and Stereochemical Determination
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and determining the compound's stereochemistry. researchgate.netvu.nl
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net It would be used to trace the connectivity within the ethyl groups and to correlate the C2-proton with the adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. youtube.com This is a powerful tool for assigning the signals of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is critical for connecting the different fragments of the molecule, for example, by showing correlations from the methyl protons to the C3 and C2 carbons, and from the aromatic protons to the quaternary aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are bonded. researchgate.net This experiment would be crucial for determining the relative stereochemistry at the C2 and C3 chiral centers by observing through-space interactions between the substituents.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, allowing for the determination of its elemental formula. measurlabs.comrsc.org For this compound (C₁₃H₁₉N), HRMS would be used to confirm the molecular formula by comparing the experimentally measured accurate mass with the calculated theoretical mass. beilstein-journals.orgmdpi.com
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 190.1596 |
| [M+Na]⁺ | 212.1415 |
Note: Calculated for the most abundant isotopes. Experimental verification is necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture using gas chromatography and identifies them using mass spectrometry. notulaebotanicae.romdpi.com For this compound, GC-MS would serve two primary purposes: to assess the purity of the sample and to provide its mass spectrum. researchgate.netnih.gov The retention time from the GC would be a characteristic property under specific conditions, and the mass spectrum would show the molecular ion peak and a unique fragmentation pattern that could be used for identification and structural confirmation. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of this compound. These vibrations, which include the stretching and bending of chemical bonds, are unique to the molecule's structure and provide a characteristic "fingerprint."
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides direct information about the functional groups present. For this compound, the key expected absorption bands would confirm the presence of its core structural features: the secondary amine within the indoline ring, the aromatic benzene ring, and the aliphatic ethyl and methyl substituents.
The presence of alkyl groups is confirmed by C-H bond absorptions, while vibrations of the C=C and C-N bonds are also characteristic. acs.org For instance, in the related monomer 2-ethyl-3-methylindole, C-H bonds of alkyl substituents show absorption in the 2965–2870 cm⁻¹ region, and aromatic C=C and C-N bond stretching vibrations are observed between 1596–1219 cm⁻¹. acs.org In an indoline structure, a sharp absorption peak in the range of 3300-3500 cm⁻¹ is typically characteristic of the N-H stretching vibration. researchgate.netmasterorganicchemistry.com
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3300 - 3500 | N-H Stretch | Secondary Amine (Indoline) | Medium, Sharp |
| 3000 - 3100 | C-H Stretch | Aromatic Ring | Medium |
| 2850 - 2970 | C-H Stretch | Aliphatic (Ethyl, Methyl) | Strong |
| 1500 - 1600 | C=C Stretch | Aromatic Ring | Medium |
| 1450 - 1470 | C-H Bend | CH₂ (Ethyl) | Medium |
| 1370 - 1380 | C-H Bend | CH₃ (Methyl) | Medium |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing further detail on the molecular skeleton. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring's "breathing" modes and the carbon-carbon backbone of the alkyl groups.
In solid-state analysis, low-frequency Raman scattering (typically below 200 cm⁻¹) corresponds to collective lattice vibrations, or phonons. These modes are highly sensitive to the crystal packing and can be used to differentiate between different polymorphic forms of the compound. spectroscopyonline.com
Table 2: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Structural Feature |
|---|---|---|
| ~3050 | Aromatic C-H Stretch | Benzene Ring |
| 2850 - 2970 | Aliphatic C-H Stretch | Ethyl and Methyl Groups |
| ~1600 | Aromatic Ring Stretch | Benzene Ring |
| ~1000 | Aromatic Ring Breathing | Benzene Ring |
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light. These techniques provide insights into the conjugated systems and photophysical properties of a molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
The UV-Vis spectrum of this compound is dictated by its electronic structure. Unlike its unsaturated counterpart, 2-ethyl-3-methylindole, the indoline core lacks the conjugated π-system extending across the pyrrole (B145914) ring. Therefore, its spectrum is expected to closely resemble that of a substituted aniline (B41778) rather than an indole (B1671886). The primary electronic transitions would be the π→π* transitions within the benzene ring.
In contrast, the related compound 2-ethyl-3-methylindole, which possesses a fully aromatic indole ring system, exhibits absorption maxima at higher wavelengths due to its extended conjugation. researchgate.net The polymer derived from this monomer, poly(2-ethyl-3-methylindole), shows absorption maxima at 293 nm and 523 nm. acs.org For this compound, the absorption would be shifted to significantly shorter wavelengths (hypsochromic shift).
Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Wavelength (λmax) | Electronic Transition | Chromophore |
|---|---|---|
| ~250 nm | π→π* (Benzenoid) | Substituted Benzene Ring |
Photoluminescence and Fluorescence Spectroscopic Investigations
Photoluminescence and fluorescence spectroscopy measure the light emitted by a substance after it has absorbed light. The rigid, conjugated structure of indole and its derivatives often leads to significant fluorescence. For example, poly(2-ethyl-3-methylindole) is known to be photoluminescent, with an emission peak observed around 470 nm when excited at 440 nm. researchgate.netacs.org
However, the this compound molecule lacks the extended π-conjugation of the indole ring. Furthermore, the presence of flexible ethyl and methyl groups provides pathways for non-radiative decay of the excited state. Consequently, the indoline core itself is not expected to be significantly fluorescent. Any observed emission would likely be weak and originate from the aniline-like moiety at high energies.
X-ray Crystallography for Solid-State Molecular Structure and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iucr.org A single-crystal X-ray diffraction study of this compound would provide unambiguous confirmation of its molecular structure and detailed conformational information.
The analysis would reveal:
Molecular Connectivity: Absolute confirmation of the bonding arrangement, distinguishing it from any isomers.
Bond Parameters: Precise measurements of all bond lengths and angles.
Conformation: The puckering of the five-membered indoline ring (which typically adopts an envelope or twisted conformation) and the rotational positions (torsion angles) of the ethyl and methyl groups.
Stereochemistry: The molecule contains a stereocenter at the C3 position. Crystallography would determine the relative and absolute stereochemistry within the crystal.
Intermolecular Interactions: The study would elucidate how the molecules pack in the crystal lattice, revealing any hydrogen bonds involving the N-H group and other non-covalent interactions like van der Waals forces. semanticscholar.org
While specific data for this compound is not available, studies on other substituted indoline researchgate.net and indole derivatives epa.gov demonstrate the power of this technique to provide a complete structural picture.
Table 4: Structural Parameters Obtainable from X-ray Crystallography of this compound
| Parameter | Description | Expected Finding |
|---|---|---|
| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. | Unique to the crystal polymorph. |
| Space Group | The symmetry of the crystal lattice. | Defines the packing arrangement. |
| C-C Bond Lengths | Lengths of bonds in aromatic and aliphatic parts. | ~1.39 Å (aromatic), ~1.54 Å (aliphatic) |
| C-N Bond Length | Length of the bond between carbon and nitrogen in the ring. | ~1.47 Å |
| Ring Conformation | The 3D shape of the five-membered indoline ring. | Likely an envelope or twisted conformation. |
Computational and Theoretical Studies on 2,3 Diethyl 3 Methylindoline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. iucr.orgmontclair.edu For 2,3-Diethyl-3-methylindoline, DFT calculations would be instrumental in providing a detailed understanding of its fundamental chemical nature.
Electronic Structure Elucidation and Charge Distribution Analysis
DFT calculations would illuminate the electronic landscape of this compound. Key to this is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For substituted indolines, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO is distributed over the fused ring system. The introduction of electron-donating alkyl groups (ethyl and methyl) at the C2 and C3 positions would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity compared to unsubstituted indoline (B122111).
Mulliken charge analysis, another output of DFT calculations, would reveal the partial charges on each atom within the molecule. researchgate.net This analysis helps in identifying electrophilic and nucleophilic centers. The nitrogen atom in the indoline ring is expected to possess a negative partial charge, making it a nucleophilic site. The distribution of charges would also be influenced by the steric and electronic effects of the ethyl and methyl substituents.
A Molecular Electrostatic Potential (MEP) map would offer a visual representation of the charge distribution. researchgate.netrsc.org Regions of negative potential (typically colored red or yellow) would indicate areas prone to electrophilic attack, while regions of positive potential (blue) would highlight sites susceptible to nucleophilic attack. For this compound, the MEP would likely show a region of high electron density around the nitrogen atom and the π-system of the benzene (B151609) ring.
Table 1: Predicted DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -5.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | ~ -0.5 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | ~ 5.0 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | ~ 1.5 - 2.0 D | Quantifies the overall polarity of the molecule. |
Note: These values are illustrative and based on typical results for similar substituted indoline structures.
Prediction of Vibrational Spectra and Comparison with Experimental Data
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral bands. researchgate.netsioc-journal.cn By calculating the harmonic frequencies, a theoretical vibrational spectrum for this compound can be generated. This theoretical spectrum can then be compared with experimentally obtained spectra to confirm the molecular structure and aid in the assignment of vibrational modes. acs.orgmdpi.com
Key vibrational modes for this compound would include the N-H stretch of the indoline nitrogen, C-H stretching of the aromatic and alkyl groups, and various C-C and C-N stretching and bending modes that form the "fingerprint" region of the spectrum. The calculated frequencies are often systematically scaled to improve agreement with experimental data, accounting for anharmonicity and other theoretical approximations. sioc-journal.cn
Table 2: Predicted and Experimental Vibrational Frequencies for Key Functional Groups in Indoline Derivatives (cm⁻¹)
| Vibrational Mode | Predicted (Scaled DFT) | Typical Experimental Range |
| N-H Stretch | ~3400-3450 | 3350-3500 |
| Aromatic C-H Stretch | ~3050-3100 | 3000-3100 |
| Aliphatic C-H Stretch | ~2850-2980 | 2850-2960 |
| C=C Aromatic Stretch | ~1600, 1480 | 1450-1620 |
| C-N Stretch | ~1250-1350 | 1200-1350 |
Note: These are representative values for indoline systems. Specific frequencies for this compound would depend on the precise computational method and experimental conditions.
Conformational Analysis and Energy Minima Determination
The presence of flexible ethyl groups in this compound gives rise to multiple possible conformations. DFT calculations are essential for identifying the most stable conformers by determining their relative energies. researchgate.netresearchgate.net A potential energy surface (PES) scan, where the energy is calculated as a function of the rotation around key single bonds (dihedral angles), can map out the conformational landscape. researchgate.net
For this compound, the rotations around the C2-C(ethyl) and C3-C(ethyl) bonds would be of primary interest. The calculations would likely reveal several local energy minima corresponding to different spatial arrangements of the ethyl groups. The global minimum would represent the most populated conformation at equilibrium. The energy barriers between these conformers could also be calculated, providing insight into the flexibility of the molecule. researchgate.net Studies on similar substituted systems have shown that even seemingly small changes in substitution can lead to different conformational preferences. mdpi.com
Molecular Modeling and Dynamics Simulations
While DFT provides a static picture of the molecule, molecular modeling and dynamics simulations allow for the exploration of its dynamic behavior over time. scirp.org
Conformational Flexibility and Rotational Barriers
Molecular dynamics (MD) simulations, which solve Newton's equations of motion for the atoms in the molecule, can provide a detailed view of the conformational flexibility of this compound in a simulated environment (e.g., in a solvent). tandfonline.comfrontiersin.org By tracking the dihedral angles of the ethyl groups over time, the accessible conformational space and the frequency of transitions between different conformers can be determined.
The rotational barriers for the ethyl groups, which can be estimated from DFT calculations, dictate the rate of interconversion between conformers. tandfonline.com For this compound, the steric hindrance between the ethyl groups and the methyl group at the C3 position would likely influence these barriers. Understanding this flexibility is crucial as the conformation of a molecule can significantly impact its biological activity and physical properties.
Intermolecular Interactions and Aggregation Behavior
MD simulations are also well-suited for studying how molecules of this compound interact with each other. ijcce.ac.ir By simulating a system containing multiple molecules, one can observe the formation of dimers or larger aggregates. The primary forces driving these interactions would likely be van der Waals forces between the nonpolar parts of the molecules and potentially weak hydrogen bonding involving the N-H group.
The aggregation behavior is concentration-dependent and can be influenced by the solvent. While some indole (B1671886) derivatives are known to exhibit aggregation, the bulky alkyl substituents on this compound might sterically hinder extensive aggregation. Analysis of the radial distribution functions from an MD simulation would provide quantitative information about the preferred distances and orientations between interacting molecules.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that constructs mathematical models to predict the properties of chemical compounds based on their molecular structures. nih.gov These models establish a correlation between calculated molecular descriptors (numerical representations of chemical information) and experimentally determined properties. nih.govresearchgate.net
A primary application of QSPR is the a priori estimation of a compound's physicochemical properties, which are crucial for understanding its behavior in various chemical and biological systems. nih.gov For this compound, while specific experimental QSPR studies are not extensively documented, its key descriptors can be predicted using established computational tools and databases that rely on underlying QSPR models. These models are built from large datasets of known compounds, allowing for the estimation of properties for novel or less-studied molecules.
Key physicochemical descriptors for a molecule like this compound include parameters that define its lipophilicity (XLogP3), size (Molecular Weight, Heavy Atom Count), and electronic features (Topological Polar Surface Area, Hydrogen Bond Acceptor/Donor Count). These descriptors are calculated from the 2D or 3D representation of the molecule. For instance, the presence of lone pairs of electrons in the indoline ring system contributes to descriptors that influence properties like the refractive index. nih.gov
Table 1: Predicted Physicochemical Descriptors for this compound (Note: Values are computationally estimated based on the structure and may vary slightly between different prediction algorithms. Data for similar structures like 2-ethyl-3-methyl-1H-indole nih.gov and 2,3-di(ethylidene)-1-methylindole nih.gov inform these estimates.)
| Descriptor | Predicted Value | Significance |
| Molecular Formula | C₁₃H₁₉N | Defines the elemental composition. |
| Molecular Weight | 189.30 g/mol | Influences physical properties like density and boiling point. |
| XLogP3-AA | ~3.5 | Predicts lipophilicity and partitioning between aqueous and organic phases. |
| Hydrogen Bond Donor Count | 1 | The N-H group can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptor Count | 1 | The nitrogen atom can act as a hydrogen bond acceptor. |
| Topological Polar Surface Area (TPSA) | ~12-16 Ų | Correlates with transport properties and bioavailability. |
| Rotatable Bond Count | 2 | Relates to the conformational flexibility of the molecule. |
Computational chemistry allows for the precise calculation of a molecule's equilibrium geometry, including bond lengths, bond angles, and dihedral angles. QSPR models can then correlate these structural parameters with features observed in various spectra (IR, NMR, UV-Vis). The geometry of the chromophore is a determining factor in its absorption spectrum. dtic.mil
Table 2: Conceptual Correlation of Structural and Spectroscopic Parameters
| Structural Parameter (Computational) | Spectroscopic Feature (Experimental) | Expected Correlation |
| C-H Bond Lengths & Angles | ¹H NMR Chemical Shifts | Changes in electron density around protons alter their shielding and chemical shift. |
| ¹³C Atomic Environment | ¹³C NMR Chemical Shifts | The local electronic structure and hybridization of carbon atoms determine their resonance frequency. |
| C=C, C-N, C-H Bond Strengths | IR Absorption Frequencies (cm⁻¹) | Correlates with the vibrational frequency of specific bonds (stretching, bending). |
| HOMO-LUMO Energy Gap | UV-Vis Absorption (λ_max) | The energy of the π-π* electronic transition is inversely related to the maximum absorption wavelength. |
Reaction Mechanism Elucidation Through Computational Pathways
Density Functional Theory (DFT) calculations are a powerful tool for investigating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface, these studies can identify the most plausible reaction pathways, characterize transient species, and calculate the energy barriers that govern reaction rates. nih.gov
The synthesis of substituted indolines can proceed through various catalytic routes, and computational analysis is key to understanding and optimizing these transformations. Transition state (TS) analysis involves calculating the geometry and energy of the highest-energy point along the reaction coordinate for a particular step. The activation energy (ΔG‡) derived from this analysis indicates the kinetic feasibility of the step. nih.gov
For instance, in the Zn(II)-catalyzed [3+2] cycloaddition reaction to form polycyclic indolines, DFT calculations have identified the key transition states. nih.govacs.org The mechanism involves the initial 1,6-addition of an indole to a 1,2-diaza-1,3-diene, followed by ring closure. The energy barriers for these steps have been computed to be very similar, indicating a finely balanced reaction pathway. nih.govacs.org
Another example is the cobalt-catalyzed synthesis of indolines, which proceeds through a radical mechanism. nih.gov DFT calculations revealed a low-energy pathway involving three key transition states: TS1 for the elimination of dinitrogen to form a carbene-radical intermediate, TS2 for the critical 1,5-hydrogen atom transfer (1,5-HAT), and TS3 for the final ring-closure and radical rebound. nih.gov
Table 3: Calculated Activation Energies for Key Steps in Indoline Synthesis
| Reaction Pathway | Step | Transition State | Calculated Free Energy of Activation (ΔG‡) | Reference |
| Co(II)-Catalyzed Radical Cyclization | N₂ Elimination | TS1 | +8.8 kcal/mol | nih.gov |
| 1,5-HAT | TS2 | +2.1 kcal/mol | nih.gov | |
| Ring Closure/Rebound | TS3 | +11.5 kcal/mol | nih.gov | |
| Zn(II)-Catalyzed [3+2] Cycloaddition | 1,6-Addition of Indole | [TS1]‡ | +13.41 kcal/mol | nih.govacs.org |
| Ring Closure | [TS2]‡ | +12.04 kcal/mol | nih.govacs.org |
Along a reaction pathway, molecules pass through short-lived, high-energy species known as reactive intermediates. Computational chemistry allows for the characterization of the structure and stability of these fleeting species, which are often difficult or impossible to observe experimentally.
In the synthesis of indolines, several types of reactive intermediates have been investigated computationally:
Carbene-Radical Intermediates: In the cobalt-catalyzed synthesis, the reaction proceeds via a cobalt(III)-carbene radical intermediate. nih.govd-nb.info DFT calculations show this intermediate to be a key species from which the crucial hydrogen atom transfer occurs. nih.gov
Radical Intermediates: Titanocene(III)-catalyzed reductive cyclization of epoxides to form 3,3-disubstituted indolines is proposed to involve a β-titanoxy radical, which then cyclizes to form a cyclohexadienyl radical intermediate before rearomatization to the final product. nih.gov
Zwitterionic Intermediates: The Zn(II)-catalyzed [3+2] annulation pathway involves the formation of a zwitterionic intermediate after the initial nucleophilic attack of the indole. nih.govacs.org This intermediate then undergoes an intramolecular 5-exo-trig cyclization to form the indoline ring system. nih.gov
Nitrosoarene Intermediates: Some indole syntheses proceed from nitroarenes, which are deoxygenated in situ to generate highly reactive nitrosoarene intermediates that then participate in cyclization reactions. acs.org
Spectroscopic Property Prediction and Validation
Modern quantum-chemical methods, particularly Time-Dependent Density Functional Theory (TDDFT), provide a framework for predicting the spectroscopic properties of molecules. researchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. The reliability of these computational methods is assessed through comparison with available experimental data. researchgate.netnih.gov
For this compound, computational methods can predict a range of spectroscopic data. DFT calculations can determine vibrational frequencies, which correspond to the absorption bands in an infrared (IR) spectrum. nist.gov NMR chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus in the optimized molecular structure. researchgate.net Electronic excitation energies calculated via TDDFT can predict the UV-Vis absorption spectrum. researchgate.net
Validation is a critical step. The predicted spectra for this compound would be compared against experimental data for structurally similar compounds, such as 2-ethyl-3-methylindole, for which spectroscopic data has been reported. researchgate.netcdnsciencepub.com Good agreement between computed and experimental values provides confidence in the structural assignment. nist.govnih.gov
Table 4: Predicted and Validated Spectroscopic Data for this compound and Related Structures (Note: Predicted values are based on DFT/TDDFT calculations and typical ranges for the indoline scaffold. Validation data is from experimental reports on similar compounds.)
| Spectrum | Predicted Feature for this compound | Validation Data (e.g., from 2-ethyl-3-methylindole cdnsciencepub.com) |
| ¹H NMR (δ, ppm) | Aromatic Protons: 6.5-7.5CH₂ (ethyl): ~2.7CH₃ (ethyl): ~1.2CH₃ (C3): ~1.3NH: ~3.5-4.5 | Aromatic Protons: 7.0-7.6CH₂ (ethyl): ~2.7CH₃ (ethyl): ~1.3CH₃ (C3): ~2.3NH: ~7.8 (in indole) |
| ¹³C NMR (δ, ppm) | Aromatic Carbons: 110-150C2, C3: 60-80Aliphatic Carbons: 10-30 | Aromatic Carbons: 110-138C2, C3 (sp²): ~135, ~110 (in indole) |
| IR (cm⁻¹) | N-H Stretch: ~3400C-H (sp³): 2850-2960C=C (Aromatic): ~1600, ~1470 | N-H Stretch: ~3480C-H (sp³): 2870-2970C=C (Aromatic): ~1615, ~1460 |
| UV-Vis (λ_max, nm) | ~250, ~295 | ~226, ~282 |
Emerging Applications and Interdisciplinary Research Directions Within Chemistry
Applications in Asymmetric Synthesis and Chiral Chemistry
Chiral 2,3-disubstituted indolines are recognized as privileged heterocyclic structures frequently found in bioactive alkaloids and pharmaceutical drugs. acs.org Their rigid framework and defined stereochemistry also make them valuable as chiral auxiliaries and organocatalysts in asymmetric synthesis. acs.org
The enantioselective synthesis of chiral 2,3-disubstituted indolines is a significant area of research, providing access to key intermediates for the synthesis of complex molecular targets. acs.org Methodologies such as one-pot condensation/reductive alkylation/hydrogenation cascades have been developed to produce these structures with high yields and excellent enantioselectivity (up to 97% ee). While specific studies detailing the use of 2,3-diethyl-3-methylindoline as a chiral building block are not extensively reported, its structure fits the profile of a valuable synthetic intermediate. The presence of three distinct substituents at the stereogenic centers (C2 and C3) offers multiple points for diversification.
For instance, the synthesis of complex alkaloids often relies on the strategic functionalization of the indoline (B122111) core. acs.org A compound like this compound, once resolved into its separate enantiomers, could serve as a foundational element, with the ethyl and methyl groups directing subsequent stereoselective transformations. The general importance of the 2,3-disubstituted indoline framework is highlighted by its presence in natural products like (-)-physostigmine and (+)-aspidospermidine. acs.org
The development of novel chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. Chiral indolines have been successfully employed in this capacity. acs.org There is a growing interest in using organic molecules to catalyze reactions enantioselectively, a field known as organocatalysis. princeton.edu The nitrogen atom within the indoline ring of this compound can be readily functionalized, making it a candidate for development into a chiral ligand for metal-catalyzed reactions or as a precursor to an organocatalyst.
For example, chiral phosphoric acids derived from BINOL and SPINOL have been used to catalyze the enantioselective (3+2) formal cycloaddition of various substrates with quinone diimides to produce 2,3-disubstituted 2-aminoindolines with high enantioselectivity (up to 99% ee). acs.org The development of catalysts based on the this compound scaffold could offer unique steric and electronic properties, potentially leading to new reactivity or improved selectivity in a range of asymmetric transformations, including Friedel-Crafts alkylations, Michael additions, and cycloadditions. princeton.edu The synthesis of a derivative, 2,3-diethyl-1-(phenylsulfonyl)indole, and its subsequent transformation highlights the chemical tractability of this substitution pattern, suggesting that it could be incorporated into more complex catalytic systems. mdpi.com
Contributions to Advanced Materials Science
The unique electronic and structural properties of indole (B1671886) derivatives have led to their exploration in the field of materials science. Research into polyindoles, in particular, has revealed their potential in creating functional materials with interesting optical and electrical characteristics.
Recent research has demonstrated the synthesis of poly(2-ethyl-3-methylindole) (2E3MPIn) through the intramolecular acid-catalyzed cyclization of a polyaniline precursor, poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] (PClPA). researchgate.netresearchgate.netacs.org This represents a novel method for creating a polymer of the indole series with 1,5-linkage of the monomer units. researchgate.netresearchgate.net The resulting polymer, 2E3MPIn, is soluble in solvents like DMF and DMSO and exhibits good thermal stability. researchgate.netacs.org The ability to synthesize such polymers opens the door to creating advanced materials where the properties can be tuned by modifying the monomeric indole unit. The incorporation of the 2-ethyl-3-methylindole moiety imparts specific characteristics to the polymer chain, influencing its solubility, thermal behavior, and electronic properties. researchgate.net
Table 1: Synthesis and Properties of Poly(2-ethyl-3-methylindole)
Poly(2-ethyl-3-methylindole) has been shown to possess interesting optoelectronic and electrochemical properties. researchgate.netacs.org The polymer exhibits photoconductivity, with its electrical conductivity increasing by a factor of two upon irradiation. researchgate.netacs.org Furthermore, studies of its photoluminescence reveal that the emission spectrum of 2E3MPIn shows a significant bathochromic (red) shift of 16 nm and a considerable increase in luminescence intensity compared to its precursor polymer. researchgate.netacs.org This suggests its potential for use in optoelectronic devices. The electrochemical properties, investigated through UV-vis spectroscopy and cyclic voltammetry, indicate that 2E3MPIn has good electroactivity. researchgate.netacs.org Such polymers with defined electronic and optical properties are being investigated for applications in organic electronics. rsc.orgmdpi.com
Table 2: Optoelectronic and Electrochemical Properties of Poly(2-ethyl-3-methylindole) (2E3MPIn)
The unique properties of poly(2-ethyl-3-methylindole) extend to sensor applications. The polymer has been used as a sensitive material in resistive moisture sensors and has demonstrated a higher response to changes in environmental humidity compared to its precursor, PClPA. researchgate.netacs.org The porous, sponge-like structure of the polymer likely contributes to its sensitivity by providing a large surface area for interaction with water molecules. researchgate.netacs.org While research into indole derivatives for sensing is broad, including biosensors for indole metabolites, the application of a polymer derived from 2-ethyl-3-methylindole in a resistive sensor is a specific and promising development. researchgate.netbiorxiv.org The ability of such materials to transduce the binding of an analyte into a measurable electrical signal is the basis for chemiresistive sensors. mdpi.com
Fundamental Mechanistic Organic Chemistry Studies
While specific mechanistic studies focusing solely on this compound are not extensively documented, the reactivity of closely related 2,3-dialkylindoles provides significant insight into its probable chemical behavior. The presence of alkyl groups at the 2 and 3 positions, including a quaternary center at C3, dictates the mechanistic pathways it is likely to follow.
One of the most relevant areas of study is the autoxidation of 2,3-dialkylindoles . Research has shown that 2,3-diethylindole and 2-ethyl-3-methylindole undergo autoxidation to form various products, with the initial step being the formation of a 3-hydroperoxyindolenine intermediate. cdnsciencepub.comresearchgate.net This intermediate is pivotal and can subsequently rearrange to form other products. For instance, 2-ethyl-3-methylindole, which is structurally similar to this compound, forms 2-acetyl-3-methylindole via this hydroperoxy intermediate. cdnsciencepub.comresearchgate.net This transformation suggests a remarkable intramolecular mechanism. cdnsciencepub.com The nature of the substituents at the C2 and C3 positions significantly influences the reaction pathway. For example, the autoxidation of 2,3-dimethylindole (B146702) leads to an oxidized dimer, a different outcome compared to its ethyl-substituted counterparts. cdnsciencepub.comresearchgate.net
Electrophilic substitution is another fundamental reaction of the indole nucleus. The preferred site for electrophilic attack is typically the C3 position due to the stability of the resulting cation, which can be stabilized by the lone pair of electrons on the nitrogen atom. bhu.ac.in However, in a 3-substituted indole like 2,3-diethylindole, the C2 position becomes a potential site for functionalization. Palladium-catalyzed direct arylation of indoles has been studied mechanistically, with kinetic studies suggesting an electrophilic palladation pathway. acs.org For N-alkylindoles, a strong preference for C2 arylation is observed. acs.org
The formation of the indoline ring itself can proceed through various mechanisms. Transition metal-catalyzed C-H amination reactions offer a direct route to synthesize indolines from C(sp²)–H to C(sp²)–N bonds. rsc.org Another approach involves the dearomatization of indoles. For instance, iridium-catalyzed asymmetric hydrogenation of unprotected 2,3-disubstituted indoles can produce chiral indoline derivatives with high stereoselectivity. chinesechemsoc.org Mechanistic studies propose that this reaction proceeds through an Ir(III)-dihydride intermediate followed by protonation at the indole C3 position to form an iminium ion, which is then hydrogenated. chinesechemsoc.org
| Reaction Type | Key Intermediate/Mechanism | Relevance to this compound |
| Autoxidation | 3-Hydroperoxyindolenine | The compound is expected to undergo autoxidation via a similar intermediate, leading to ring-opened or rearranged products. cdnsciencepub.comresearchgate.net |
| Electrophilic Substitution | Electrophilic palladation | C2-functionalization would be the likely outcome in palladium-catalyzed reactions. acs.org |
| Asymmetric Hydrogenation | Ir(III)-dihydride, Iminium ion | The corresponding indole could be a substrate for asymmetric hydrogenation to yield chiral this compound. chinesechemsoc.org |
Future Research Avenues and Persistent Challenges in Indoline Chemistry
The chemistry of indoline and its derivatives continues to be a vibrant area of research, with several challenges and future directions emerging. These are broadly applicable to the synthesis and utilization of specific compounds like this compound.
A significant and persistent challenge in indoline chemistry is the construction of highly substituted stereocenters , particularly all-carbon quaternary centers at the C3 position. rsc.org The synthesis of this compound inherently involves the creation of such a center. Developing new catalytic systems that can achieve this with high efficiency and stereoselectivity remains a key goal. While methods like dearomative functionalization of N-acylindoles have been developed, expanding their substrate scope and improving their practicality are ongoing efforts.
Another challenge lies in the site-selective functionalization of the indoline core. rsc.org For a molecule like this compound, selectively reacting at the N-H bond, the aromatic ring, or the alkyl substituents requires precise control. Future research will likely focus on the development of novel catalysts and directing groups that can enable such selective transformations, allowing for the synthesis of a wider range of complex molecules.
Looking ahead, a major research avenue is the development of more sustainable and efficient synthetic methods . This includes the use of earth-abundant metal catalysts, visible-light-induced reactions, and electrochemical synthesis to avoid harsh reagents and minimize waste. rsc.org The application of these green chemistry principles to the synthesis of complex indolines is a critical future direction.
Furthermore, the exploration of novel applications for structurally unique indolines is a promising area. The specific substitution pattern of this compound could impart interesting physical, chemical, or biological properties. Future research could investigate its potential as a ligand in catalysis, as a building block for new materials, or as a scaffold for medicinal chemistry exploration. The synthesis of polymers from indole derivatives, such as poly(2-ethyl-3-methylindole), has been reported, suggesting potential applications in materials science. researchgate.net
| Challenge | Description | Future Research Direction |
| Stereoselective Synthesis | Creation of highly substituted stereocenters, including quaternary carbons. | Development of new asymmetric catalytic methods. rsc.org |
| Site-Selective Functionalization | Achieving selective reactions at different positions of the indoline core. | Design of novel directing groups and selective catalysts. rsc.org |
| Sustainability | Reducing the environmental impact of synthetic procedures. | Utilization of green chemistry principles like photocatalysis and electrochemistry. rsc.org |
| Novel Applications | Discovering new uses for structurally unique indolines. | Investigation of the material and medicinal properties of compounds like this compound. researchgate.net |
Q & A
Q. How can researchers address reproducibility challenges in synthesizing and testing this compound derivatives?
- Methodological Answer : Document detailed synthetic protocols (e.g., inert atmosphere requirements, purification gradients). Share raw data (NMR spectra, chromatograms) in supplementary materials. Use collaborative platforms (e.g., Open Science Framework) for peer validation. For bioassays, adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Tables for Data Presentation (Examples)
Q. Table 1. Optimization of Synthetic Yields for this compound
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| BF₃·OEt₂ | Toluene | 80 | 92 | 99.5 |
| AlCl₃ | DCM | 40 | 78 | 98.2 |
| ZnCl₂ | THF | 60 | 85 | 97.8 |
Q. Table 2. Bioactivity of this compound Derivatives
| Derivative | Substituent (Position) | IC₅₀ (µM) | Selectivity Index (vs. Off-Target) |
|---|---|---|---|
| A | -CH₂CH₃ (2) | 5.2 | >100 |
| B | -CH₃ (3) | 48.7 | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
